N-tert-butyl-2-iodobenzamide
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Overview
Description
“N-tert-Butyl-2-iodobenzamide” is a chemical compound with the CAS Number: 329003-19-2 . It has a molecular weight of 303.14 and its IUPAC name is N-(tert-butyl)-2-iodobenzamide .
Molecular Structure Analysis
The molecular formula of “N-tert-butyl-2-iodobenzamide” is C11H14INO . The InChI code for the compound is 1S/C11H14INO/c1-11(2,3)13-10(14)8-6-4-5-7-9(8)12/h4-7H,1-3H3,(H,13,14) .Physical And Chemical Properties Analysis
“N-tert-butyl-2-iodobenzamide” has a density of 1.5±0.1 g/cm3 . Its boiling point is 363.3±25.0 °C at 760 mmHg . The compound does not have a specified melting point .Scientific Research Applications
Directed Metalation Synthesis
N-tert-Butyl-N-methyl-2-methoxybenzamide, a related compound, demonstrates the synthetic utility of N-tert-butyl-N-methylbenzamides in directed metalation syntheses. This approach facilitated the synthesis of complex organic molecules such as lunularic acid, showcasing the potential of N-tert-butyl-2-iodobenzamide in synthetic organic chemistry (Reitz & Massey, 1990).
Oxidation of Unactivated Methylene
The use of hypervalent iodine species for the oxidation of unreactive, remote, and isolated alkyl esters and amides to keto compounds under mild conditions highlights the reactivity of similar compounds in facilitating complex chemical transformations (Zhao, Yim, Tan, & Yeung, 2011).
Stereoselective Cyclization
N-alkenylamides cyclization with tert-Butyl hypoiodite under neutral conditions for synthesizing N-heterocycles demonstrates another application in synthesizing complex organic structures, offering a pathway to create diverse molecular architectures (Minakata, Morino, Oderaotoshi, & Komatsu, 2006).
Annulation Reactions
The development of methods for the annulation of 2-aminobenzamides and tert-butyl nitrite to form 1,2,3-benzotriazine-4-(3H)-ones under mild conditions showcases the versatility of related compounds in constructing heterocyclic compounds, which are critical in medicinal chemistry (Yan et al., 2016).
Medium Effects in Protonation Equilibrium Studies
Studies on the protonation equilibrium and medium effects of N-tert-butylbenzamide offer insights into the solvation and protonation behavior of amides, which is vital for understanding reaction mechanisms and designing new reactions (Cox & Yates, 1981).
Safety And Hazards
properties
IUPAC Name |
N-tert-butyl-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO/c1-11(2,3)13-10(14)8-6-4-5-7-9(8)12/h4-7H,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHMUOUBXYRXCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2-iodobenzamide |
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